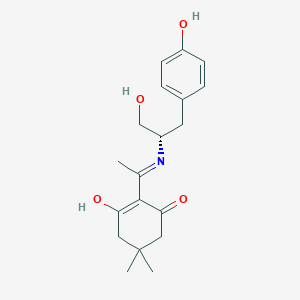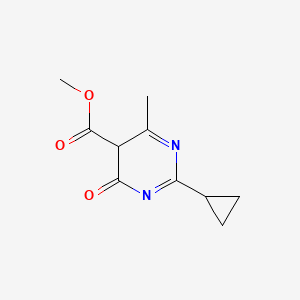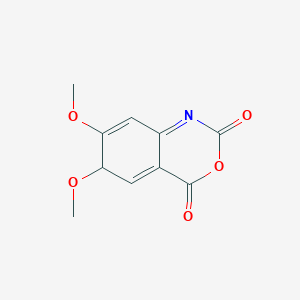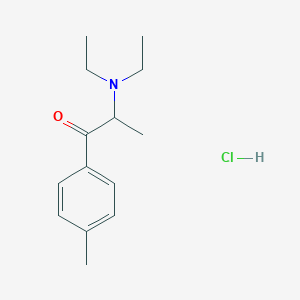
4-Methyldiethcathinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyldiethcathinone hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. It is categorized as a substituted cathinone, which means it is chemically modified based on the structure of cathinone, an alkaloid found in the Khat plant . This compound is primarily used as an analytical reference standard in research and forensic applications .
Métodos De Preparación
The synthesis of 4-Methyldiethcathinone hydrochloride typically involves the reaction between 2-bromo-4’-methylpropiophenone and diethylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction
Análisis De Reacciones Químicas
4-Methyldiethcathinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Common substitution reactions involve the replacement of the diethylamino group with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyldiethcathinone hydrochloride is used in various scientific research applications, including:
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research focuses on its potential therapeutic applications and its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 4-Methyldiethcathinone hydrochloride involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine, norepinephrine, and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant effects, including increased alertness, euphoria, and enhanced cognitive function. The exact molecular pathways involved are still under investigation, but the compound’s effects are similar to those of other synthetic cathinones and amphetamines .
Comparación Con Compuestos Similares
4-Methyldiethcathinone hydrochloride is structurally similar to other substituted cathinones, such as:
Cathinone: The parent compound found in the Khat plant.
Mephedrone (4-Methylmethcathinone): Known for its stimulant and empathogenic effects.
4-Methylethcathinone: Another substituted cathinone with similar stimulant properties.
Ethcathinone: A compound with stimulant effects, structurally related to amphetamines. What sets this compound apart is its specific substitution pattern, which influences its pharmacological profile and potency.
Propiedades
Fórmula molecular |
C14H22ClNO |
|---|---|
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13;/h7-10,12H,5-6H2,1-4H3;1H |
Clave InChI |
QAWPTXMKVSVMOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



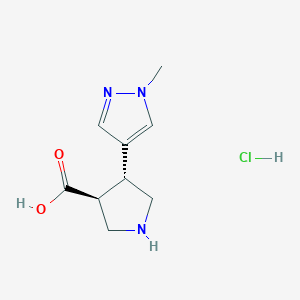

![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B12356940.png)

![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)



